2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
This compound is a derivative of triazolopyrimidine, which is a class of compounds known for their diverse biological activities . The presence of a chlorobenzyl group, a thioacetamide group, and a dimethoxyphenyl group suggests that this compound could have unique properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Detailed analysis would require advanced techniques like NMR spectroscopy and X-ray crystallography .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Research in medicinal chemistry has explored the synthesis and biological activities of heterocyclic compounds similar to the one . For example, the development of triazolopyrimidines as potential antiasthma agents has been investigated, leveraging their ability to act as mediator release inhibitors in the human basophil histamine release assay (Medwid et al., 1990). Similarly, novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been reported as selective ligands for the translocator protein (18 kDa), highlighting their potential in imaging studies related to neuroinflammation and neurological disorders (Dollé et al., 2008).
Agricultural Chemistry Applications
In the realm of agricultural chemistry, the synthesis and assessment of novel heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, have been explored. This highlights the potential insecticidal applications of such compounds (Fadda et al., 2017). Additionally, a series of novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been designed and synthesized with good herbicidal activity against rape (Brassica campestris L.) and barnyardgrass (Echinochloa crusgalli L.), further demonstrating the utility of such compounds in agricultural settings (Yang et al., 2001).
Mechanism of Action
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O3S/c1-30-16-8-7-15(9-17(16)31-2)25-18(29)11-32-21-19-20(23-12-24-21)28(27-26-19)10-13-3-5-14(22)6-4-13/h3-9,12H,10-11H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEAIIOZIPXSHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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